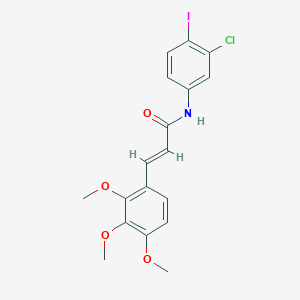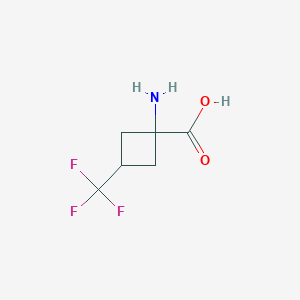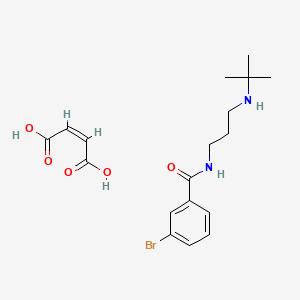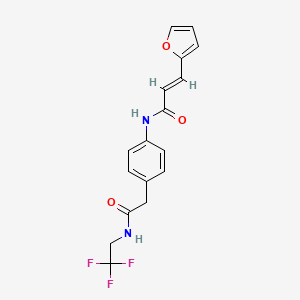![molecular formula C14H15F2NO3 B2774968 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 899023-10-0](/img/structure/B2774968.png)
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is an organic compound with the molecular formula C14H15F2NO3 . It has a molecular weight of 283.27 . The IUPAC name for this compound is 2-[(2,5-difluoroanilino)carbonyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15F2NO3/c15-8-5-6-12 (11 (16)7-8)17-13 (18)9-3-1-2-4-10 (9)14 (19)20/h5-7,9-10H,1-4H2, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Environmental Exposure and Biomarker Development
The research on similar cyclohexane derivatives, like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), has shown its utility in understanding environmental exposure. Studies have identified oxidative metabolites of DINCH in urine as potential biomarkers for exposure assessment, even at environmental levels. This suggests that derivatives of cyclohexane carboxylic acids could be similarly investigated for their role in environmental health studies (Silva et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, cyclohexane derivatives have been utilized in the development of methods for the determination of pyrethroid metabolites in human urine. This involves the use of solid-phase extraction followed by gas chromatography-tandem mass spectrometry, indicating the potential for 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid in enhancing detection and quantification techniques for various compounds (Arrebola et al., 1999).
Material Science and Polymer Chemistry
The study of new generation plasticizers, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), has provided insights into improving the flexibility of polymers like PVC while reducing toxic effects. This research underscores the potential application of cyclohexane carboxylic acid derivatives in the development of safer, more environmentally friendly plasticizers and polymers (Dziwiński et al., 2017).
Supramolecular Chemistry
Cyclohexane carboxylic acid derivatives have also played a role in supramolecular chemistry. For example, cyclohexane-1,3cis,5cis-tricarboxylic acid has been used to create various supramolecular acid motifs through co-crystallization with organic bases. This highlights the utility of such compounds in designing materials with specific structural and functional properties (Shan et al., 2003).
Catalysis and Synthesis
Research into vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclohexane, to carboxylic acids under mild conditions, opens up possibilities for cyclohexane carboxylic acid derivatives in catalysis and synthetic chemistry. Such studies could guide the development of novel catalysts and synthetic pathways for producing valuable chemical compounds (Reis et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZCPAQRNUFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)


![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)
![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)



